N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a 5-methylthiophene-2-sulfonamide moiety at the 6-position. Its molecular formula is C₂₀H₂₀N₂O₄S₃, with a molecular weight of 448.58 g/mol (calculated).
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-15-9-12-20(27-15)28(23,24)21-17-10-11-19-16(14-17)6-5-13-22(19)29(25,26)18-7-3-2-4-8-18/h2-4,7-12,14,21H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXCLBPZHODRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline as the core structure. The benzenesulfonyl group is introduced through a sulfonation reaction, followed by the attachment of the methylthiophene sulfonamide moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to handle the chemical reactions, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent by inhibiting specific enzymes involved in cancer metabolism and progression. The compound's unique structure allows for selective targeting of cancerous cells while minimizing effects on healthy cells.
Antimicrobial Properties
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mechanism involves generating reactive oxygen species (ROS) that disrupt bacterial cell function. This property suggests potential applications in developing new antibiotics, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 1: Anticancer Efficacy
A study conducted on human tumor cell lines revealed that the compound exhibited IC50 values indicating significant cytotoxicity. Further exploration into its mechanism showed that it induces apoptosis through the activation of caspases, which are crucial for programmed cell death.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound effectively inhibited the growth of MRSA at low concentrations. The bactericidal effect was attributed to increased levels of ROS within the bacterial cells, leading to membrane damage and eventual cell lysis.
Mechanism of Action
The compound exerts its effects primarily through the generation of reactive oxygen species (ROS). These ROS cause oxidative stress in bacterial cells, leading to damage and eventual cell death. The molecular targets include bacterial cell membranes and enzymes involved in cellular respiration and metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues :
5-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide (CAS: 946240-37-5) Molecular Formula: C₂₁H₂₂N₂O₄S₃ Molecular Weight: 462.6054 g/mol Structural Difference: Incorporates a 4-methylbenzenesulfonyl group instead of a plain benzenesulfonyl substituent.
4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile Structural Features: Contains a diazenyl linker and a cyanoethyl group instead of sulfonamide substituents. Applications: Studied in non-linear spectroscopy (SFG/DFG) and electrodeposition processes in ionic liquids. This highlights its utility in materials science rather than medicinal chemistry, diverging from the sulfonamide-based compounds .
Comparative Analysis Table :
Research Findings and Functional Insights
Sulfonamide Derivatives :
- The parent compound and its 4-methylbenzenesulfonyl analogue share sulfonamide groups, which are known to enhance binding to enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) due to hydrogen-bonding interactions.
- The methyl group in the 4-methylbenzenesulfonyl variant may slightly alter pharmacokinetic properties, such as metabolic stability, but experimental verification is required.
Diazenyl-Cyanoethyl Derivative :
- This compound’s diazenyl group enables conjugation with gold (Au) surfaces, as demonstrated in spectroelectrochemical studies using ionic liquids. Such properties are absent in sulfonamide-based analogues, limiting direct functional comparisons .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a tetrahydroquinoline core that is known for its biological activity, particularly in the context of enzyme inhibition and anticancer properties. This article aims to explore the biological activity of this compound through a review of relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 456.6 g/mol. The structure consists of:
- Tetrahydroquinoline moiety: Known for its diverse biological activities.
- Benzenesulfonyl group : Enhances solubility and reactivity.
- Methylthiophene : Imparts unique electronic properties.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor against phosphodiesterases (PDEs), which play crucial roles in cellular signaling and are implicated in several diseases, including asthma and cancer .
Anticancer Properties
The compound has demonstrated cytotoxic effects against various human tumor cell lines. Studies have shown that derivatives of tetrahydroquinoline compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .
- Case Study : In vitro assays revealed that the compound exhibited an IC50 value indicating potent cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could be a candidate for developing new antimicrobial agents .
Summary of Key Studies
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions between this compound and target proteins involved in its biological activity. These studies suggest strong binding affinities with key enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication respectively .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide?
- Methodological Answer : Synthesis typically involves coupling a tetrahydroquinoline intermediate with sulfonyl chlorides. For example, the tetrahydroquinoline core is functionalized at the 6-position via nucleophilic substitution, followed by sulfonamide formation using 5-methylthiophene-2-sulfonyl chloride. Reactions are conducted in dry pyridine or dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification is achieved via flash chromatography (ethyl acetate/hexane gradients) or recrystallization .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : X-ray crystallography is used to resolve stereochemistry and confirm the sulfonamide linkage. Complementary techniques include - and -NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%). IR spectroscopy can verify sulfonyl (S=O) and aromatic C-H stretches .
Q. What are the key intermediates in its synthesis, and how are they stabilized?
- Methodological Answer : The 1,2,3,4-tetrahydroquinolin-6-amine intermediate is critical. It is stabilized via benzenesulfonyl protection at the 1-position to prevent oxidation. The amine group at position 6 is reacted with 5-methylthiophene-2-sulfonyl chloride under anhydrous conditions. Intermediates are stored at -20°C under inert gas to avoid degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., pH, solvent polarity). To address this:
- Replicate assays under standardized conditions (e.g., PBS buffer, DMSO concentration ≤1%).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Perform molecular dynamics simulations to assess conformational stability in varying environments .
Q. What strategies optimize bioactivity through structural modifications of the sulfonamide moiety?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -CF) on the benzene ring enhance sulfonamide electrophilicity, improving target binding.
- Steric effects : Substituents at the 5-methylthiophene position are modified to reduce steric hindrance (e.g., replacing methyl with ethyl).
- Comparative studies with analogs (e.g., fluorophenyl or morpholine derivatives) identify optimal substituents via IC comparisons .
Q. How does the sulfonamide moiety influence physicochemical properties like solubility and logP?
- Methodological Answer : The sulfonamide group increases hydrophilicity but reduces logP. To quantify:
- Solubility : Measure equilibrium solubility in phosphate buffer (pH 7.4) using UV-Vis spectroscopy.
- logP : Perform shake-flask experiments (octanol/water partitioning) or use computational tools (e.g., MarvinSketch).
- Modifications : Introducing hydroxyethoxy chains (e.g., from bipyrimidine derivatives) improves aqueous solubility without compromising membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
